Product packaging for 5-Methoxypyrimidine-2,4,6-triol(Cat. No.:CAS No. 60703-43-7)

5-Methoxypyrimidine-2,4,6-triol

Cat. No.: B1456509
CAS No.: 60703-43-7
M. Wt: 158.11 g/mol
InChI Key: FGKVVWXNTCPMDF-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2,4,6-triol is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . It is characterized by a pyrimidine ring structure substituted with a methoxy group and three hydroxyl groups . As a member of the methoxypyrimidine family, it serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . Researchers utilize this and related pyrimidine derivatives in the development of novel compounds for various industries . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the safety data sheet prior to use. The compound should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B1456509 5-Methoxypyrimidine-2,4,6-triol CAS No. 60703-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-5-methoxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKVVWXNTCPMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

5-Methoxypyrimidine-2,4,6-triol, also known by its synonym 4,6-Dihydroxy-5-methoxypyrimidine (B1354921), is typically a light yellow solid. chembk.com It possesses a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol . pharmaffiliates.com

PropertyValueReference
Molecular FormulaC5H6N2O3 pharmaffiliates.com
Molecular Weight142.11 g/mol pharmaffiliates.com
AppearanceLight yellow solid chembk.com
Melting Point341-345 °C chembk.com
pKa4.90 ± 0.10 (Predicted) chembk.com
Storage Condition2-8°C chembk.com

Synthesis and Spectroscopic Analysis

The synthesis of 5-Methoxypyrimidine-2,4,6-triol can be achieved through the cyclization of methoxymalonic acid methyl ethyl ester with formamide (B127407) and sodium methoxide. This reaction generates the disodium (B8443419) salt of 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the final product. chembk.com

A related chlorinated derivative, 4,6-dichloro-5-methoxypyrimidine (B156074), can be prepared by treating 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium with phosphorus trichloride (B1173362). google.com This chlorinated intermediate serves as a versatile precursor for further functionalization. nih.govresearchgate.netbldpharm.com

The structural elucidation of pyrimidine (B1678525) derivatives relies heavily on spectroscopic techniques. For instance, the crystal structure of 4,6-dichloro-5-methoxypyrimidine has been determined using single-crystal X-ray diffraction, revealing a nearly planar molecule. nih.govresearchgate.net Spectroscopic data for a related compound, 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, shows characteristic signals in 1H and 13C NMR spectra that confirm its structure. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Methoxypyrimidine 2,4,6 Triol and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for ascertaining the exact molecular weight of this compound and for elucidating its structure by examining the patterns of its fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers an exceptionally accurate measurement of a compound's molecular mass, enabling the confident determination of its elemental composition. For this compound, HRMS is vital for confirming its molecular formula as C₅H₆N₂O₃. chemscene.compharmaffiliates.com This powerful technique can distinguish between compounds that share the same nominal mass but possess different elemental formulas, a crucial capability in the identification of new derivatives or metabolic products. The high precision afforded by HRMS is also instrumental in the structural elucidation of fragmentation products; the exact mass of each fragment can be used to deduce its elemental composition, thereby offering significant clues about the architecture of the parent molecule.

Table 1: Molecular Information for this compound and a Chlorinated Derivative

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound5193-84-0C₅H₆N₂O₃142.11
2,4,6-Trichloro-5-methoxypyrimidine60703-46-0C₅H₃Cl₃N₂O213.45
This interactive table presents the precise molecular weights of the parent compound and a trichlorinated derivative, data that is readily confirmed using HRMS. chemscene.compharmaffiliates.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The inherent low volatility of this compound presents a challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). To address this, chemical derivatization is employed to create more volatile forms of the compound. A prevalent method is silylation, which involves the substitution of active hydrogen atoms in the molecule with trimethylsilyl (B98337) (TMS) groups. nih.gov This chemical modification significantly enhances the compound's volatility, rendering it suitable for separation by gas chromatography.

The subsequent GC-MS analysis yields two critical pieces of data: the retention time and the mass spectrum. The retention time is a characteristic feature of the derivatized compound under specific chromatographic conditions and serves as a means of identification when compared against a known standard. The mass spectrum provides the molecular weight of the TMS-derivative and, crucially, a distinct fragmentation pattern. This pattern, generated by the electron impact ionization of the molecule, acts as a unique "fingerprint" for the compound and can be cross-referenced with spectral libraries to verify its identity. nih.gov

Electronic Spectroscopy for Conjugation and Tautomerism Studies

Electronic spectroscopy, with a particular emphasis on Ultraviolet-Visible (UV-Vis) spectroscopy, is a potent tool for probing the electronic structure of molecules, including the degree of conjugation and the existence of various tautomeric forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound offers valuable insights into the π-electron system of the pyrimidine (B1678525) ring and its associated functional groups. The location and intensity of the absorption bands within the spectrum are highly sensitive to the electronic environment of the molecule. The presence of the methoxy (B1213986) and hydroxyl/oxo substituents influences the energy levels of the molecular orbitals, resulting in characteristic absorption patterns in the ultraviolet region. Furthermore, alterations in solvent polarity can induce shifts in the absorption maxima, a phenomenon known as solvatochromism, which can provide additional information regarding the nature of the electronic transitions.

Analysis of Tautomeric Forms via Spectroscopic Signatures

Pyrimidine derivatives such as this compound can exist as a mixture of different tautomeric forms, arising from the migration of protons between the oxygen and nitrogen atoms within the ring structure. The equilibrium between these tautomers is influenced by several factors, including the nature of the solvent, the pH of the solution, and the ambient temperature. For example, in an acidic environment, protonation can establish an equilibrium between different cationic species. researchgate.net

UV-Vis spectroscopy is exceptionally well-suited for investigating these tautomeric equilibria. Each distinct tautomer possesses a unique electronic configuration and, as a result, a characteristic UV-Vis absorption spectrum. Through the careful analysis of spectral changes under varying conditions, such as adjustments in pH, it becomes possible to identify the individual tautomeric forms and quantify their relative abundance. For instance, the keto and enol forms of the pyrimidine ring will display different absorption maxima, enabling their quantitative determination in solution. This spectroscopic methodology is fundamental to a deeper understanding of the reactivity and potential biological roles of this compound, as different tautomers are likely to exhibit distinct chemical properties.

Theoretical and Computational Investigations of 5 Methoxypyrimidine 2,4,6 Triol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of 5-Methoxypyrimidine-2,4,6-triol. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational studies of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. jchemrev.com

Studies on the parent compound, barbituric acid, and its derivatives consistently show that the tri-keto tautomer is the most stable form in the gas phase. nih.gov The introduction of a methoxy (B1213986) group at the C5 position is predicted to influence the electron density distribution across the pyrimidine ring. The oxygen atom of the methoxy group can donate electron density into the ring through resonance, while the electronegativity of the oxygen also exerts an inductive electron-withdrawing effect. DFT calculations can quantify these effects by analyzing the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized on the pyrimidine ring and the methoxy group's oxygen atom, while the LUMO is likely distributed over the carbonyl groups.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The values in this table are illustrative and based on typical results for similar pyrimidine derivatives.

Ab Initio Methods in Energy and Geometry Optimization

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and high-level composite methods like Gaussian-n (G3, G4), offer a higher level of theory and can be used to refine the results obtained from DFT. nih.gov These methods are computationally more intensive but provide more accurate energy calculations and are often used as a benchmark.

For this compound, ab initio calculations would be used to perform a precise geometry optimization, yielding accurate bond lengths and angles. These optimized geometries are crucial for subsequent calculations, such as vibrational frequency analysis and reaction mechanism studies. High-level energy calculations can also provide a more accurate determination of the molecule's stability and the energy differences between various tautomeric forms.

Table 2: Predicted Optimized Geometry Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-N11.38 Å
C4-C51.45 Å
C5-O(methoxy)1.36 Å
Bond AngleN1-C2-N3115°
C4-C5-C6118°

Note: The values in this table are illustrative and based on typical results for similar pyrimidine derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.net For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, computational methods can map out the entire reaction pathway.

Transition state theory involves locating the saddle point on the potential energy surface that connects reactants and products. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is crucial for predicting reaction rates. While specific reaction mechanisms for this compound are not extensively studied, computational approaches provide a framework for predicting its reactivity in various chemical transformations. jchemrev.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

Vibrational frequencies calculated from the optimized geometry can be correlated with experimental infrared (IR) and Raman spectra. The predicted frequencies for the C=O, N-H, and C-O stretching modes would be characteristic of the this compound structure. For pyrimidine derivatives, characteristic IR bands are observed for C=O stretching (around 1620-1699 cm⁻¹) and N-H vibrations. researchgate.netijirset.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. youtube.com These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure. The calculated ¹H and ¹³C NMR chemical shifts would be sensitive to the electronic environment of each nucleus, influenced by the methoxy substituent.

Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction.

Table 3: Predicted Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.85 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.65 eV
Global Electrophilicity (ω)χ² / (2η)2.79 eV

Note: The values in this table are illustrative and based on typical results for similar pyrimidine derivatives.

Computational NMR and IR Spectral Prediction

Computational methods are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. nih.gov Techniques like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can calculate the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds with a high degree of accuracy. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR chemical shifts help in the assignment of signals in experimentally obtained spectra, confirming the molecular structure. nih.gov Similarly, calculated IR spectra predict the frequencies and intensities of vibrational modes (e.g., stretching, bending) corresponding to the molecule's functional groups. dntb.gov.ua For this compound (as its 5-Methoxyuracil tautomer), key vibrational modes would include N-H stretching, C=O stretching, C-O-C stretching of the methoxy group, and various pyrimidine ring vibrations.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HN1-H~11.0 - 11.5
¹HN3-H~10.0 - 10.5
¹HC6-H~7.5 - 8.0
¹H-OCH₃~3.5 - 4.0
¹³CC4 (C=O)~160 - 165
¹³CC2 (C=O)~150 - 155
¹³CC5~140 - 145
¹³CC6~135 - 140
¹³C-OCH₃~55 - 60

Illustrative Predicted IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(N-H)~3400 - 3500N-H bond stretching
ν(C-H) aromatic~3000 - 3100Aromatic C-H stretching
ν(C-H) aliphatic~2900 - 3000Methoxy C-H stretching
ν(C=O)~1650 - 1750Carbonyl group stretching
ν(C=C), ν(C=N)~1550 - 1650Pyrimidine ring stretching
ν(C-O-C)~1200 - 1300Asymmetric C-O-C stretching

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large energy gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov Computational methods like DFT are used to calculate the energies of these orbitals (E_HOMO and E_LUMO) and the resulting energy gap. researchgate.net For pyrimidine derivatives, the HOMO orbitals are often located on the pyrimidine ring itself, indicating this is a likely site for electron donation. dergipark.org.tr

Illustrative FMO Properties for a Pyrimidine Derivative

ParameterTypical Calculated Value (eV)Significance
E_HOMO-6.0 to -7.0Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and kinetic stability. dergipark.org.tr

Role of 5 Methoxypyrimidine 2,4,6 Triol in Advanced Organic Synthesis and Materials Science

Building Block Utility in Heterocyclic Compound Synthesis

The strategic placement of reactive hydroxyl groups and a directing methoxy (B1213986) group on the pyrimidine (B1678525) ring makes 5-Methoxypyrimidine-2,4,6-triol an important precursor in the synthesis of a diverse array of heterocyclic compounds. Its inherent functionality allows for selective modifications, leading to structures with significant biological relevance and complex molecular designs.

Precursor to Biologically Relevant Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. orientjchem.org this compound serves as a foundational starting material for the synthesis of various biologically active pyrimidine derivatives. The hydroxyl groups can be readily converted into other functionalities, such as halogens (e.g., 4,6-dichloro-5-methoxypyrimidine), which then act as key intermediates for introducing further molecular diversity through cross-coupling reactions. bldpharm.com This approach has been instrumental in developing novel compounds with a range of pharmacological activities.

For instance, the synthesis of pyrimidine-2,4,6-trione derivatives, which share a similar core structure, has led to the discovery of potent antioxidant, anti-cancer, α-glucosidase, and β-glucuronidase inhibitors. nih.gov Furthermore, derivatives of pyrimidine have been investigated as bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway. rsc.org The strategic modification of the pyrimidine core, a process that can be initiated from precursors like this compound, is crucial for fine-tuning the biological activity of the resulting molecules.

Table 1: Examples of Biologically Active Pyrimidine Derivatives Synthesized from Functionalized Pyrimidine Precursors

Compound ClassSynthetic ApproachBiological Activity
Pyrimidine-2,4,6-trione derivativesCondensation reactionsAntioxidant, Anti-cancer, α-Glucosidase inhibition, β-Glucuronidase inhibition. nih.gov
Pyrimidine derivativesCondensation of α,β-unsaturated ketones with aminopyrimidinesAntioxidant, Anti-lipid peroxidation, LOX inhibition, Cytotoxicity against cancer cell lines. nih.gov
Pyrido[2,3-d]pyrimidine derivativesCondensation reactionsLipoxygenase inhibitors with potential antioxidant and anticancer activity. nih.gov
Pyrimido[4,5-d]pyrimidine derivativesCyclization reactionsPotential adenosine (B11128) receptor antagonists. researchgate.net

Scaffold for Complex Molecular Architectures

The rigid heterocyclic core of this compound provides a robust scaffold for the construction of complex, three-dimensional molecular architectures. The defined substitution pattern allows for the precise spatial arrangement of functional groups, which is a critical aspect in the design of molecules for specific applications, such as molecular recognition and catalysis.

The "trione" analogue, pyrimidine-2,4,6-trione, has been identified as a promising scaffold for developing neuroprotective agents, particularly for the treatment of amyotrophic lateral sclerosis (ALS). nih.gov The ability to systematically modify this scaffold has enabled structure-activity relationship (SAR) studies, leading to compounds with improved potency and pharmacokinetic profiles. nih.gov The substitution at the C5 position of the pyrimidine-2,4,6-trione ring is a common strategy to introduce diversity and modulate the properties of the resulting molecules. google.com

The synthesis of such complex molecules often involves multi-step sequences where the pyrimidine core acts as the central organizing unit. The reactivity of the hydroxyl groups in this compound can be selectively manipulated to build intricate molecular frameworks, demonstrating its value as a versatile scaffold in organic synthesis.

Exploration in Supramolecular Chemistry

The ability of this compound to engage in specific and directional non-covalent interactions, particularly hydrogen bonding, makes it an attractive candidate for applications in supramolecular chemistry. Its structure is conducive to the design of molecular receptors and the formation of self-assembled superstructures.

Design of Molecular Receptors and Recognition Systems

The arrangement of hydroxyl groups on the pyrimidine ring of this compound provides a platform for the design of molecular receptors. These hydroxyl groups can act as hydrogen bond donors, enabling the molecule to bind to complementary guest species. While direct studies on this compound as a receptor are not extensively reported, analogous systems highlight the potential of such "triol" scaffolds.

For example, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, a tripodal molecule with a similar arrangement of hydroxyl groups, has been successfully employed to bind anions. nih.gov The defined spatial orientation of the functional groups in these scaffolds is key to achieving selective recognition. The pyrimidine core of this compound offers a rigid and pre-organized framework that can be further functionalized to create sophisticated host molecules for specific guest recognition.

Formation of Self-Assembled Structures (e.g., Gels)

The propensity for intermolecular hydrogen bonding makes this compound and its derivatives interesting candidates for the construction of self-assembled materials, such as supramolecular gels. These materials are formed through the spontaneous organization of molecules into extended networks.

Again, drawing a parallel to analogous structures, the tripodal nature of similar triol-containing molecules has been shown to facilitate the formation of gels. nih.gov The directional nature of the hydrogen bonds between the pyrimidine units can lead to the formation of one-dimensional fibrillar networks that entangle to form a gel. The methoxy group can influence the solubility and packing of the molecules, thereby affecting the gelation properties. The potential to tune the self-assembly process by modifying the pyrimidine core opens up possibilities for creating "smart" materials that respond to external stimuli.

Applications in Polymer Chemistry and Functional Materials

The pyrimidine moiety is increasingly being incorporated into polymer backbones to create functional materials with unique electronic and physical properties. The electron-deficient nature of the pyrimidine ring, coupled with the potential for hydrogen bonding and metal coordination, makes it a valuable component in the design of advanced polymers.

While direct polymerization of this compound may be complex, its derivatives can serve as important monomers. For instance, di-functionalized pyrimidines can be used in polycondensation reactions to create conjugated polymers. rsc.org These pyrimidine-containing polymers have shown promise as n-type semiconductors, components in electroluminescent devices, and fluorescent materials. rsc.org The presence of the pyrimidine unit in the polymer backbone can significantly influence the material's electronic properties, such as the HOMO and LUMO energy levels. rsc.org

Furthermore, pyrimidine derivatives are being explored for the development of high-performance and less sensitive energetic materials. rsc.org The incorporation of specific functional groups onto the pyrimidine ring can enhance thermal stability and reduce sensitivity, which are critical parameters for energetic materials. rsc.org The versatility of pyrimidine chemistry allows for the synthesis of a wide range of functional materials with tailored properties.

Table 2: Potential Applications of Pyrimidine-Based Polymers and Functional Materials

Material TypeKey Features of Pyrimidine UnitPotential Applications
Conjugated PolymersElectron-withdrawing, capable of H-bonding and metal ion coordination. rsc.orgn-type semiconductors, electroluminescent diodes, fluorescent sensors. rsc.org
Pyrimido[5,4-d]pyrimidine PolymersExtended π-conjugated system. researchgate.netOrganic electronics, processable conductive materials. researchgate.net
Energetic MaterialsNitrogen-rich, enhances thermal stability. rsc.orgHigh-performance, low-sensitivity explosives. rsc.org

Integration into High Thermal Stability Polymers

There is currently a lack of specific research literature detailing the direct integration of this compound into high thermal stability polymers. The potential application of this compound in advanced polymer science is, therefore, largely theoretical at this stage and extrapolated from the known characteristics of pyrimidine derivatives and the reactivity of its functional groups.

The core pyrimidine structure is known for its inherent thermal stability due to its aromatic nature. This characteristic is a foundational property for developing heat-resistant materials. The presence of three hydroxyl (-OH) groups and a methoxy (-OCH3) group on the pyrimidine ring of this compound presents several theoretical avenues for its use as a monomer or cross-linking agent in polymerization reactions.

The hydroxyl groups, in particular, could potentially react with various co-monomers to form thermally stable polymer linkages such as esters, ethers, and urethanes. For instance, condensation polymerization with diacids or their derivatives could yield polyesters. The multifunctionality of the triol structure could lead to the formation of highly cross-linked, three-dimensional polymer networks. Such networks are often associated with enhanced thermal and mechanical properties, including high glass transition temperatures and improved char yield upon thermal decomposition, which are critical for high-performance applications in aerospace, electronics, and automotive industries.

The methoxy group's influence on the polymer's properties would be secondary to the reactive hydroxyl groups but could affect solubility, processability, and intermolecular interactions within the final polymer matrix.

While the chlorinated derivatives of 5-methoxypyrimidine, such as 4,6-dichloro-5-methoxypyrimidine (B156074), are noted for their role as intermediates in the synthesis of various materials, the direct polymerization of this compound remains an unexplored area of research. mdpi.com Future studies would be required to synthesize and characterize polymers incorporating this triol to validate its potential for creating materials with high thermal stability.

Potential in Light-Emitting Devices and Molecular Wires

Direct experimental studies on the application of this compound in light-emitting devices and molecular wires have not been reported in the current scientific literature. However, the broader class of pyrimidine derivatives has been extensively investigated for its utility in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). bldpharm.com The potential of this compound in these applications can be inferred from the fundamental electronic properties of the pyrimidine core.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes pyrimidine-containing molecules suitable for use as electron-transporting materials (ETMs) or as the acceptor component in bipolar host materials and thermally activated delayed fluorescence (TADF) emitters in OLEDs. bldpharm.com The function of these materials is to facilitate the efficient injection and transport of electrons within the device, leading to improved performance and efficiency.

The specific substituents on the pyrimidine ring—in this case, one methoxy group and three hydroxyl groups—would significantly modulate its electronic properties. The methoxy group is typically an electron-donating group, which could influence the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. The hydroxyl groups can also participate in electronic interactions and provide sites for further chemical modification to fine-tune the optoelectronic properties. For instance, converting the hydroxyl groups to other functional groups could alter the emission color and quantum efficiency if the molecule were to be used as an emitter.

For applications in molecular wires, the ability of the pyrimidine ring to be part of a larger π-conjugated system is crucial. While this compound itself is a small molecule, it could theoretically be functionalized and incorporated into a longer polymer chain or molecular assembly to facilitate charge transport over a distance.

The table below summarizes the performance of some pyrimidine derivatives in OLEDs, illustrating the potential of this class of compounds in light-emitting applications. It is important to note that these are not derivatives of this compound but serve to demonstrate the general utility of the pyrimidine core.

Table 1: Performance of Selected Pyrimidine-Based Emitters in OLEDs (Note: This table presents data for various pyrimidine derivatives to illustrate the potential of the compound class, not for this compound itself, for which specific data is not available.)

Emitter CodenameEmission ColorMaximum External Quantum Efficiency (EQE)Host MaterialReference
PXZPMGreen~25%-
PXZMePMGreen--
PXZPhPMGreen--
(DFPPM)2Ir(pic)Sky-BlueHighPolymer-based

Green Chemistry Principles in the Synthesis and Derivatization of 5 Methoxypyrimidine 2,4,6 Triol

Solvent-Free Reaction Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which account for a significant portion of the mass and environmental impact in standard chemical processes. skpharmteco.com Solvent-free methodologies not only reduce waste but can also lead to shorter reaction times and higher yields. rasayanjournal.co.in

Mechanochemistry, or mechanical grinding, induces reactions in the solid state by the direct absorption of mechanical energy, often eliminating the need for solvents. researchgate.netdiva-portal.org This technique involves grinding reactants together, sometimes with a catalytic amount of a substance, using a mortar and pestle or a ball mill. researchgate.netdiva-portal.org The process increases the surface area of the reactants and can lead to the formation of amorphous mixtures that facilitate the reaction. rasayanjournal.co.in

While specific applications of mechanical grinding for the synthesis of 5-Methoxypyrimidine-2,4,6-triol are not extensively documented, the synthesis of other pyrimidine (B1678525) derivatives demonstrates the potential of this technique. For instance, the Biginelli reaction to produce dihydropyrimidinones has been successfully performed using grinding methods, resulting in shorter reaction times and higher yields compared to conventional solvent-based approaches. researchgate.net These methods are noted for their simple procedure, mild reaction conditions, and eco-friendliness. researchgate.net

Table 1: Comparison of Conventional vs. Mechanical Grinding Synthesis for a Dihydropyrimidine Derivative. researchgate.net
ParameterConventional Method (Reflux in Ethanol)Mechanical Grinding (Solvent-Free)
Reaction Time~24 hoursSignificantly reduced
YieldModerateExcellent
Solvent UseEthanolNone
Environmental ImpactHigher (due to solvent use and energy for reflux)Lower (eco-friendly)

Microwave-assisted synthesis is another powerful tool in green chemistry that can dramatically reduce reaction times, from hours to minutes, and often improve product yields. rsc.orgscispace.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates for polar molecules and intermediates commonly found in pyrimidine syntheses. semanticscholar.org

This technique has been widely applied to multicomponent reactions (MCRs) for synthesizing various pyrimidine-based heterocyclic systems. scispace.comnih.gov For example, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was achieved through a one-pot MCR of 6-amino-2,4-dimethoxypyrimidine, various aldehydes, and dimedone under microwave irradiation. rsc.orgscispace.com This metal-free method features shorter reaction times, higher yields, and easy purification, highlighting its green credentials. rsc.orgscispace.com Although a direct microwave-assisted synthesis for this compound is not specified in the available literature, the successful synthesis of related dimethoxypyrimidine derivatives suggests the high potential of this methodology. rsc.orgscispace.com

Table 2: Key Features of Microwave-Assisted Pyrimidine Synthesis. rsc.orgscispace.comsemanticscholar.org
FeatureDescription
Reaction TimeDrastically reduced (minutes vs. hours for conventional heating). semanticscholar.org
Product YieldOften higher than conventional methods. rsc.orgscispace.com
Energy EfficiencyDirect heating of reactants is more energy-efficient.
Process SimplificationFacilitates one-pot, multicomponent reactions, reducing separation steps. scispace.com
Environmental ProfileConsidered a green technique, especially when using benign solvents or solvent-free conditions. scispace.com

Catalysis in Environmentally Benign Syntheses

Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small amounts of a substance to accelerate a reaction, often with high selectivity, thereby minimizing waste.

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive heavy metals. This approach has been successfully applied to the synthesis of various pyrimidine derivatives. For instance, the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been achieved using phase transfer catalysts, which are a form of organocatalysis. shd-pub.org.rs

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. These reactions are highly selective and operate under mild conditions (room temperature, atmospheric pressure, and in aqueous solutions), which significantly reduces environmental impact and process costs. While specific biocatalytic routes to this compound are not detailed, the potential for this technology in pyrimidine chemistry is vast. Enzymes can be used in their purified form or as part of whole-cell systems, and their immobilization allows for recycling and reuse, further enhancing the sustainability of the process.

Ionic liquids (ILs) are salts with low melting points (often below 100°C) that are considered potential "green solvents" due to their negligible vapor pressure, which reduces air pollution. rasayanjournal.co.in They can act as both the solvent and the catalyst in a reaction. The synthesis of pyrimidine derivatives has been shown to be more efficient in certain ionic liquids, leading to higher yields and shorter reaction times. rasayanjournal.co.in Furthermore, the tunability of their properties and their ability to be recycled makes them an attractive alternative to conventional volatile organic solvents. rasayanjournal.co.in The synthesis of pyrimidine nucleoside hybrids has been successfully conducted in ionic liquids under microwave irradiation, demonstrating a synergistic green chemistry approach.

Atom Economy and Waste Minimization Strategies

The concept of atom economy, developed by Barry Trost, is a fundamental pillar of green chemistry that evaluates the efficiency of a chemical reaction based on how many atoms from the reactants are incorporated into the final desired product. epa.govrsc.org A reaction with high atom economy maximizes the use of raw materials and inherently minimizes the generation of waste byproducts. epa.gov

For a complex molecule like this compound, designing a synthesis pathway with high atom economy would involve favoring addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. The ideal synthesis would involve a one-pot, multicomponent reaction where all or most of the atoms from the starting materials are found in the final product structure.

Waste minimization strategies are directly linked to atom economy and other green chemistry principles. epa.gov This involves a hierarchical approach: prevention of waste at the source is the highest priority. skpharmteco.com This can be achieved through process modification, such as switching to catalytic routes, using solvent-free techniques, or designing reactions with higher atom economy. epa.gov For derivatization reactions of this compound, this would mean carefully selecting reagents and reaction types that produce minimal and non-hazardous waste. For example, a synthetic route for a derivative, 5-methoxy-4,6-dichloropyrimidine, utilizes phosphorus trichloride (B1173362) instead of the more toxic phosphorus oxychloride, which represents a step towards reducing chemical hazards. The principles of selectivity and atom economy are crucial; reactions should be highly selective to avoid the formation of unwanted byproducts, and the intrinsic stoichiometry of the reaction should produce as little waste as possible. epa.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains the essential parts of all the initial reactants, represent a cornerstone of green chemistry. biomedres.uscore.ac.ukwikipedia.org These reactions are characterized by their high atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple precursors. biomedres.usmdpi.com In the context of synthesizing pyrimidine-based compounds, the Biginelli reaction is a classic and widely studied MCR. wikipedia.orgorganic-chemistry.org

While a specific multicomponent reaction for the direct synthesis of this compound is not extensively documented in current literature, a plausible MCR approach can be extrapolated from the principles of the Biginelli reaction and its modern variations. The traditional Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org

To conceptualize an MCR for this compound, one could envision a reaction between a substituted malonic acid derivative, urea, and a source of the methoxy (B1213986) group. A potential set of reactants for a hypothetical MCR is outlined below:

Reactant Type Specific Example for this compound Synthesis Role in the Reaction
1,3-Dicarbonyl CompoundMethoxy malonic acid or its ester derivative (e.g., diethyl methoxymalonate)Provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the methoxy group at C5.
Urea or Urea AnalogueUreaProvides the N1 and N3 atoms and the C2 carbonyl group of the pyrimidine ring.
Carbonyl CompoundFormaldehyde or a synthetic equivalentCould potentially facilitate the initial condensation and cyclization, although in this specific case, the reactivity of methoxy malonic acid might suffice without an additional aldehyde.

The reaction would likely proceed through a series of intermediates, initiated by the condensation of the reactants, followed by cyclization and dehydration to form the pyrimidine ring. The use of green catalysts, such as solid acids or enzymes, and alternative energy sources like microwave irradiation could further enhance the sustainability of such a synthetic route. nih.gov

Modern advancements in MCRs have expanded the scope of the Biginelli reaction, allowing for the synthesis of a wide array of functionalized pyrimidines. biomedres.usmdpi.com These variations often employ different catalysts and reaction conditions to improve yields and accommodate a broader range of substrates. For instance, the use of ionic liquids or solvent-free conditions can significantly reduce the environmental impact of the synthesis. organic-chemistry.org The development of a specific MCR for this compound would be a valuable contribution to the green synthesis of this and related compounds.

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